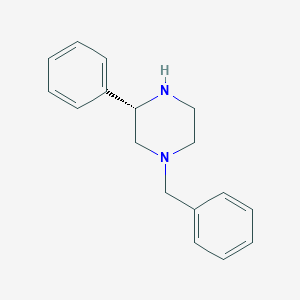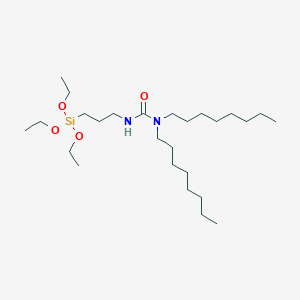
N,N-Dioctyl-N'-triethoxysilylpropylurea
概要
説明
N,N-Dioctyl-N'-triethoxysilylpropylurea is a chemical compound with the molecular formula C26H56N2O4Si and a molecular weight of 488.83 g/mol. This organosilicon compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the reaction of octyl isocyanate with triethoxysilane in the presence of a catalyst. The reaction conditions typically include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of N,N-Dioctyl-N'-triethoxysilylpropylurea involves large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency.
化学反応の分析
Types of Reactions: N,N-Dioctyl-N'-triethoxysilylpropylurea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
科学的研究の応用
N,N-Dioctyl-N'-triethoxysilylpropylurea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a coupling agent in polymer chemistry.
Biology: The compound is employed in the modification of biomolecules and surfaces for biological studies.
Medicine: It is used in drug delivery systems and as a component in medical devices.
Industry: The compound finds applications in coatings, adhesives, and surface treatments to enhance properties such as adhesion, durability, and resistance to environmental factors.
作用機序
The mechanism by which N,N-Dioctyl-N'-triethoxysilylpropylurea exerts its effects involves the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with functional groups on surfaces or molecules to modify their properties.
類似化合物との比較
N,N-Dioctyl-N'-triethoxysilylpropylurea is unique in its combination of octyl and triethoxysilyl groups, which provide both hydrophobic and hydrophilic properties. Similar compounds include:
N,N-Diethyl-N'-triethoxysilylpropylurea: Similar structure but with ethyl groups instead of octyl groups.
N,N-Dimethyl-N'-triethoxysilylpropylurea: Similar structure but with methyl groups instead of octyl groups.
N,N-Diphenyl-N'-triethoxysilylpropylurea: Similar structure but with phenyl groups instead of octyl groups.
These compounds differ in their hydrophobicity and steric hindrance, which can affect their reactivity and applications.
特性
IUPAC Name |
1,1-dioctyl-3-(3-triethoxysilylpropyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56N2O4Si/c1-6-11-13-15-17-19-23-28(24-20-18-16-14-12-7-2)26(29)27-22-21-25-33(30-8-3,31-9-4)32-10-5/h6-25H2,1-5H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONILJRYQYWLXQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)NCCC[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56N2O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701073 | |
| Record name | N,N-Dioctyl-N'-[3-(triethoxysilyl)propyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259727-10-1 | |
| Record name | N,N-Dioctyl-N'-[3-(triethoxysilyl)propyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1504822.png)
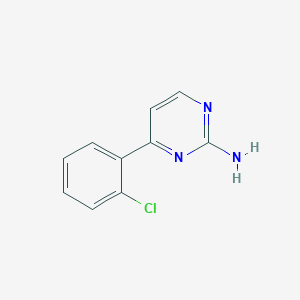


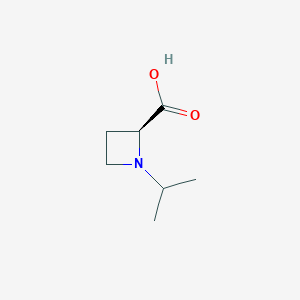

![tert-butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate](/img/structure/B1504838.png)
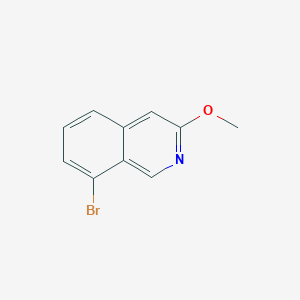



![2,4-Dichloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B1504852.png)
